molecular formula C28H22O4 B14334971 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) CAS No. 106991-88-2

1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)

Cat. No.: B14334971
CAS No.: 106991-88-2
M. Wt: 422.5 g/mol
InChI Key: JFRCYGBRSFUSNF-UHFFFAOYSA-N
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Description

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is a complex organic compound characterized by its biphenyl structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) typically involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions, often in the presence of formaldehyde and perchloric acid in dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is unique due to its specific functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

106991-88-2

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

1-[4-[4-[4-(4-acetylphenoxy)phenyl]phenoxy]phenyl]ethanone

InChI

InChI=1S/C28H22O4/c1-19(29)21-3-11-25(12-4-21)31-27-15-7-23(8-16-27)24-9-17-28(18-10-24)32-26-13-5-22(6-14-26)20(2)30/h3-18H,1-2H3

InChI Key

JFRCYGBRSFUSNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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